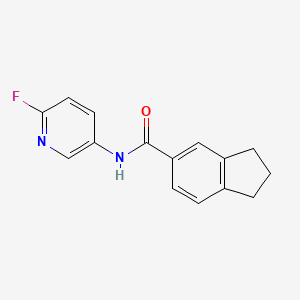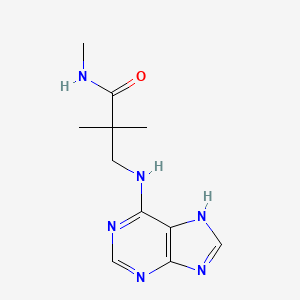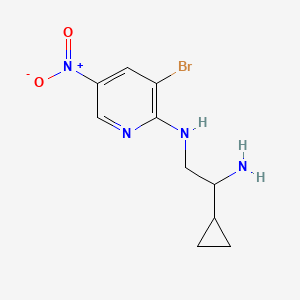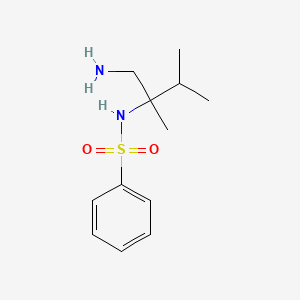![molecular formula C14H22N2O B6643710 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamino substituent
准备方法
The synthesis of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the methylamino group. The phenyl group is then attached to the structure.
Reaction Conditions: Common reagents used in the synthesis include sodium triacetoxyborohydride and various organic solvents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis may also be employed to enhance production rates.
化学反应分析
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often conducted under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.
科学研究应用
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, thereby influencing cellular functions and responses.
相似化合物的比较
1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one and 1-(3-Methylbenzyl)pyrrolidin-3-amine share structural similarities.
Uniqueness: The presence of the phenyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.
属性
IUPAC Name |
1-[3-(methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17,12-6-4-3-5-7-12)11-16-9-8-13(10-16)15-2/h3-7,13,15,17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHNXIUHACLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(C1)NC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)
![N-[2-(aminomethyl)cyclopentyl]-3-fluoro-5-methylbenzamide](/img/structure/B6643663.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)

![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)



